N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide
Descripción
The compound N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-methylphenyl group at position 3 and a thioacetamide linker at position 4. The thioacetamide moiety is further functionalized with a 2-furylmethyl group. This structure combines a heteroaromatic triazolopyridazine scaffold with sulfur and furan-based substituents, which may enhance binding affinity, solubility, or metabolic stability compared to simpler analogs .
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-13-4-6-14(7-5-13)19-22-21-16-8-9-18(23-24(16)19)27-12-17(25)20-11-15-3-2-10-26-15/h2-10H,11-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPSHKNNYJGGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has the following structural formula:
- Molecular Formula: C18H16N4O2S
- IUPAC Name: N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide
This structure incorporates a furylmethyl group and a triazolo-pyridazine moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide. For instance, a screening of drug libraries identified novel anticancer compounds that exhibited significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Apoptosis Induction |
| Compound B | HeLa (Cervical) | 15 | Cell Cycle Arrest |
| N-(2-furylmethyl)-... | A549 (Lung) | TBD | TBD |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary tests indicate that it may inhibit the growth of certain bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
The mechanisms underlying the biological activities of N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide are still being elucidated. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways: It may affect signaling pathways related to cell survival and apoptosis.
- DNA Interaction: Potential interactions with DNA could lead to cytotoxic effects.
Case Study 1: Anticancer Screening
A study conducted on multicellular spheroids demonstrated that compounds with structural similarities to N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide showed enhanced efficacy in targeting tumor cells compared to traditional monolayer cultures. This indicates a more realistic representation of in vivo conditions and suggests that this compound could be further developed for therapeutic use in oncology .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, derivatives of the compound were tested against a panel of bacterial pathogens. Results indicated significant inhibition at low concentrations, warranting further exploration into its potential as a novel antibiotic .
Comparación Con Compuestos Similares
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
